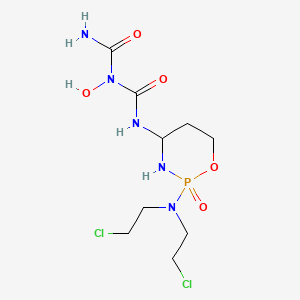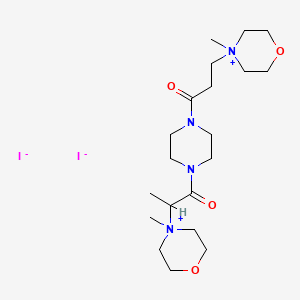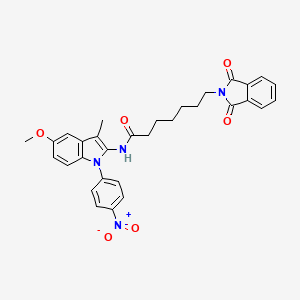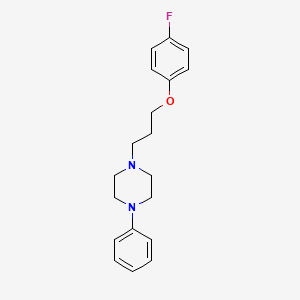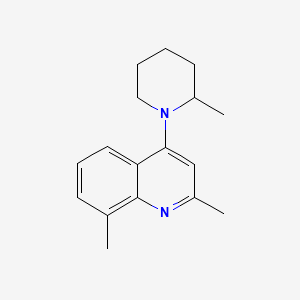
2,8-Dimethyl-4-(2-methyl-1-piperidinyl)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dimethyl-4-(2-methyl-1-piperidinyl)quinoline is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents. The presence of the piperidine ring in this compound adds to its pharmacological significance, making it a valuable molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-4-(2-methyl-1-piperidinyl)quinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,8-dimethylquinoline with 2-methylpiperidine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced purification techniques such as chromatography and crystallization are common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-4-(2-methyl-1-piperidinyl)quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed.
Major Products Formed
Scientific Research Applications
2,8-Dimethyl-4-(2-methyl-1-piperidinyl)quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,8-Dimethyl-4-(2-methyl-1-piperidinyl)quinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The piperidine ring enhances its binding affinity and specificity, making it a potent molecule for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
2,8-Dimethylquinoline: Lacks the piperidine ring, resulting in different biological activities.
4-(2-Methyl-1-piperidinyl)quinoline: Similar structure but different substitution pattern, leading to variations in its chemical and biological properties.
Uniqueness
2,8-Dimethyl-4-(2-methyl-1-piperidinyl)quinoline is unique due to the presence of both the dimethylquinoline and piperidine moieties, which contribute to its distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
87602-55-9 |
|---|---|
Molecular Formula |
C17H22N2 |
Molecular Weight |
254.37 g/mol |
IUPAC Name |
2,8-dimethyl-4-(2-methylpiperidin-1-yl)quinoline |
InChI |
InChI=1S/C17H22N2/c1-12-7-6-9-15-16(11-13(2)18-17(12)15)19-10-5-4-8-14(19)3/h6-7,9,11,14H,4-5,8,10H2,1-3H3 |
InChI Key |
PFTJCWBXHOCDHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C2=CC(=NC3=C(C=CC=C23)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


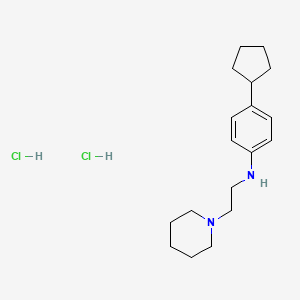
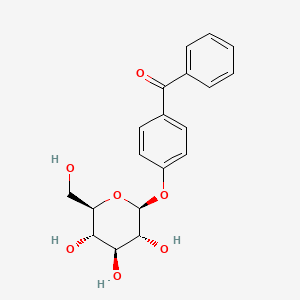
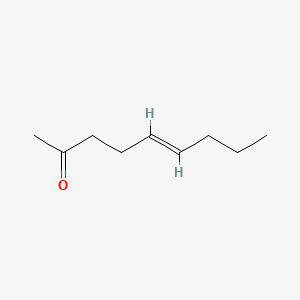
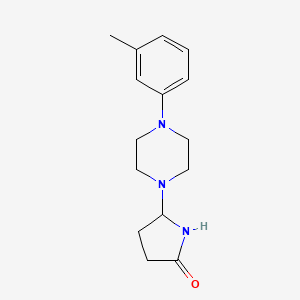

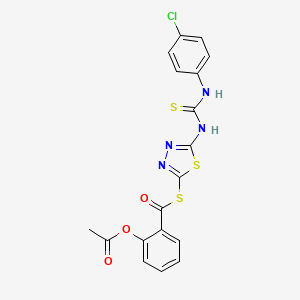
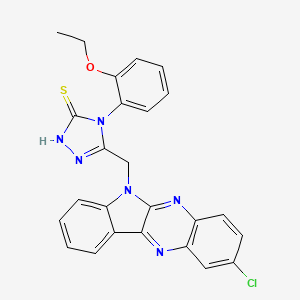
![(E)-but-2-enedioic acid;1-[1-[5-chloro-2-(3,4-dichlorophenyl)sulfanylphenyl]ethyl]-4-methylpiperazine](/img/structure/B12717128.png)
